molecular formula C13H11F2N3O B2716393 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034342-29-3

3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide

カタログ番号: B2716393
CAS番号: 2034342-29-3
分子量: 263.248
InChIキー: NSCRDNAVOYGTJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” is a complex organic molecule that contains a benzamide group and a pyrimidine group . Benzamides and pyrimidines are both important structures in medicinal chemistry, often found in bioactive compounds .


Molecular Structure Analysis

The compound contains a benzamide group and a pyrimidine group. The benzamide group consists of a benzene ring attached to an amide group, and the pyrimidine group is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The compound, like other benzamides and pyrimidines, could undergo various chemical reactions. For instance, it might participate in the Dimroth rearrangement, a type of isomerization of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, benzamides and pyrimidines are crystalline and aromatic .

科学的研究の応用

KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment

  • Research Context : A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, including compounds related to 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide, were identified for epilepsy and pain treatment.
  • Key Findings : The compounds were active in animal models of epilepsy and pain, with one compound advancing to a phase 1 clinical study due to its promising structure-activity relationships (Amato et al., 2011).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism in Chronic Myelogenous Leukemia

  • Research Context : The metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia (CML) patients.
  • Key Findings : Flumatinib showed various metabolic pathways after oral administration, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, relevant to similar compounds like this compound (Gong et al., 2010).

Histone Deacetylase Inhibitor for Cancer Therapy

  • Research Context : The design, synthesis, and evaluation of a compound structurally similar to this compound as a histone deacetylase (HDAC) inhibitor.
  • Key Findings : This compound selectively inhibited HDACs and demonstrated antitumor activity in vivo, highlighting potential applications in cancer therapy (Zhou et al., 2008).

Photophysical Properties and Binding Studies

  • Research Context : Novel aryl(heteroaryl)-substituted (pyrimidyl)benzamide-based BF2 complexes were synthesized, including derivatives similar to this compound.
  • Key Findings : These complexes demonstrated unique photophysical properties and binding interactions, suggesting applications in materials science and biochemistry (Bonacorso et al., 2019).

将来の方向性

Future research could focus on synthesizing this compound and studying its biological activities. Given the wide range of activities exhibited by benzamides and pyrimidines, this compound could potentially have interesting biological properties .

特性

IUPAC Name

3,4-difluoro-N-(2-pyrimidin-5-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c14-11-2-1-10(5-12(11)15)13(19)18-4-3-9-6-16-8-17-7-9/h1-2,5-8H,3-4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCRDNAVOYGTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCC2=CN=CN=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。